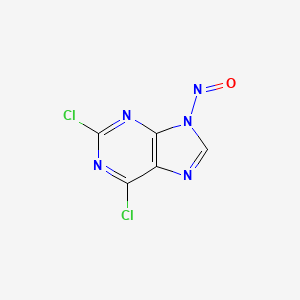

2,6-Dichloro-9-nitroso-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5HCl2N5O |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

2,6-dichloro-9-nitrosopurine |

InChI |

InChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H |

InChI Key |

YKCODYAQQIYCEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1N=O)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dichloro-9-nitroso-9H-purine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-dichloro-9-nitroso-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related purine (B94841) derivatives and the well-established chemistry of N-nitroso compounds to predict its characteristics. This guide covers its synthesis, reactivity, spectral properties, and potential biological significance, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is an N-nitroso derivative of 2,6-dichloropurine (B15474). The introduction of the nitroso group at the N9 position is expected to significantly influence the electronic properties and reactivity of the purine ring system. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be extrapolated.

| Property | Predicted/Inferred Value | Source/Basis for Prediction |

| CAS Number | 2514773-56-7 | ChemicalBook[1] |

| Molecular Formula | C₅HCl₂N₅O | Derived from structure[2][3] |

| Molecular Weight | 218.00 g/mol | Calculated from molecular formula[3] |

| Appearance | Pale yellow to yellow solid | Typical for N-nitroso compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) | Based on the polarity of the purine and nitroso groups |

| SMILES | ClC1=C2N(N=O)C=NC2=NC(Cl)=N1 | Veeprho[2] |

Synthesis

Proposed Experimental Protocol:

Reaction: Nitrosation of 2,6-dichloro-9H-purine

Reagents:

-

2,6-dichloro-9H-purine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or another strong acid

-

Alternatively, an organic nitrosating agent such as tert-butyl nitrite (TBN) could be used under non-aqueous conditions.[1]

Procedure (Aqueous Conditions):

-

Dissolve 2,6-dichloro-9H-purine in a suitable solvent, such as a mixture of water and a co-solvent to aid solubility.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a concentrated solution of a strong acid, like hydrochloric acid, to the stirred solution.

-

Add a solution of sodium nitrite in water dropwise to the acidic purine solution, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at low temperature for a specified period.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

It is important to note that N-nitroso compounds can be unstable and potentially carcinogenic, requiring appropriate safety precautions during synthesis and handling.[4][5]

Diagram of Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient purine ring, the two chlorine substituents, and the N-nitroso group.

-

Nucleophilic Aromatic Substitution: The chlorine atoms at the C2 and C6 positions of the purine ring are expected to be susceptible to nucleophilic displacement, a common reaction for 2,6-dichloropurine and its derivatives. The N-nitroso group, being electron-withdrawing, may further activate the ring towards nucleophilic attack.

-

Reactions of the N-Nitroso Group: The N-nitroso group itself can undergo various reactions. It is known to be weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[6]

-

Decomposition: N-nitroso compounds can be unstable and may decompose under certain conditions, such as exposure to strong acids, bases, or UV light.[6][7] Protolytic denitrosation can occur under acidic conditions.[7]

-

Reduction: The nitroso group can be reduced to the corresponding hydrazine (B178648) or amine.

Spectral Properties (Predicted)

While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on the known spectra of related compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | A single proton signal for the C8-H of the purine ring would be expected. The chemical shift of this proton would likely be influenced by the N9-nitroso group. Due to the restricted rotation around the N-N bond in N-nitrosamines, it is possible to observe two distinct signals for the C8-H, corresponding to E/Z isomers.[8][9] |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the purine ring. The chemical shifts of the carbons, particularly C8 and C4, would be affected by the N9-nitroso substituent. Similar to ¹H NMR, the presence of E/Z isomers could lead to a doubling of the carbon signals.[9] |

| IR Spectroscopy | Characteristic absorption bands for the N=O stretching vibration are expected in the range of 1408-1486 cm⁻¹.[10] Another strong band corresponding to the N-N stretching vibration is anticipated between 1052 and 1106 cm⁻¹.[10] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of the nitroso group (NO), resulting in a prominent fragment ion.[11] |

Biological Activity and Significance

Direct studies on the biological activity of this compound have not been reported. However, its chemical nature suggests several areas of potential biological relevance.

-

Carcinogenicity: N-nitroso compounds are a well-known class of potent carcinogens.[5][12] They can be metabolically activated in vivo to form highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[13][14] Therefore, this compound should be handled with extreme caution as a potential carcinogen.

-

Precursor for Drug Analogs: Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The 2,6-dichloropurine scaffold is a common starting material for the synthesis of a wide range of biologically active molecules.[15] The nitroso-purine derivative could potentially serve as an intermediate in the synthesis of novel purine-based therapeutic agents.

-

Signaling Pathway Interactions: The ultimate biological effects of this compound would likely stem from its interaction with cellular macromolecules, particularly DNA, following metabolic activation.

Diagram of Potential Carcinogenic Activation Pathway:

Caption: Hypothetical pathway for the carcinogenic action of N-nitroso purines.

Conclusion

This compound is a derivative of 2,6-dichloropurine with limited available experimental data. Based on the established chemistry of N-nitroso compounds and purine analogs, this technical guide provides a predictive overview of its chemical properties, synthesis, reactivity, and potential biological significance. The compound is likely a reactive intermediate and should be considered a potential carcinogen. Further experimental investigation is warranted to fully elucidate its chemical and biological profile and to explore its potential as a building block in medicinal chemistry.

Disclaimer

The information provided in this document is for research and informational purposes only. This compound is a chemical that should be handled only by qualified professionals in a laboratory setting with appropriate safety precautions. The predicted properties and protocols are based on chemical principles and may not have been experimentally validated.

References

- 1. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. veeprho.com [veeprho.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 5. Nitrosamine - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. rsisinternational.org [rsisinternational.org]

- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

Technical Guide: 2,6-Dichloro-9-nitroso-9H-purine (CAS 2514773-56-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 2,6-Dichloro-9-nitroso-9H-purine. As of the latest research, detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway involvement for this particular compound are not extensively documented in scientific literature. The information provided is based on data from chemical suppliers and general knowledge of related purine (B94841) derivatives.

Introduction

This compound is a substituted purine derivative. While research on its specific biological functions is limited, it is recognized primarily as an impurity associated with the synthesis of active pharmaceutical ingredients (APIs), notably Abacavir, an antiretroviral medication used in the treatment of HIV/AIDS.[1][2][3] The study of such impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a consolidated overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1][2][4][5][6]

| Property | Value | References |

| CAS Number | 2514773-56-7 | [1][2][4][5][6] |

| Molecular Formula | C₅HCl₂N₅O | [1][2][4] |

| Molecular Weight | 218.00 g/mol | [1][2][4] |

| Synonyms | N-Nitroso-2,6-dichloropurine | [1] |

| Canonical SMILES | O=NN1C=NC2=C(Cl)N=C(Cl)N=C12 | [4] |

| Appearance | Solid (form may vary) | |

| Use | Research chemical, API impurity | [1][4] |

Synthesis and Context

The general synthetic approach to related 2,6,9-trisubstituted purines often starts with 2,6-dichloropurine (B15474).[7][8] A plausible, though unconfirmed, pathway to the formation of this compound could involve the reaction of 2,6-dichloropurine with a nitrosating agent under specific conditions.

Below is a generalized workflow illustrating the synthesis of substituted purines, which provides context for the potential origin of this compound as a byproduct or intermediate.

Biological Activity and Signaling Pathways

There is a significant lack of specific data concerning the biological activity of this compound. While purine analogues, in general, are known to possess a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties, these findings cannot be directly extrapolated to this specific nitroso-derivative.[9][10][11][12]

Research into various 2,6,9-trisubstituted purine derivatives has identified their potential as apoptosis-inducing agents in cancer cell lines.[7][10][13] However, without experimental data, it is not possible to create a signaling pathway diagram for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the reviewed scientific literature. Research and development professionals interested in this compound would likely need to develop and validate their own methodologies. General methods for the synthesis of the precursor, 2,6-dichloropurine, are documented.[14][15] These protocols typically involve the cyclization of a pyrimidine (B1678525) derivative or the chlorination of a purine precursor.[14][15]

Conclusion

This compound (CAS 2514773-56-7) is a chemical compound primarily known as a process-related impurity in the manufacture of certain APIs. While its basic chemical properties are documented, there is a notable absence of in-depth technical information regarding its synthesis, biological activity, and mechanism of action in the public domain. For researchers in drug development, the significance of this compound currently lies in its role as an impurity that requires monitoring and control during pharmaceutical production. Further research is necessary to elucidate any potential biological effects or applications of this specific purine derivative.

References

- 1. watson-int.com [watson-int.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Proposed Mechanism of Formation for 2,6-Dichloro-9-nitroso-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism for the formation of 2,6-dichloro-9-nitroso-9H-purine. While specific literature detailing the direct N-nitrosation of 2,6-dichloropurine (B15474) at the 9-position is not extensively available, a plausible mechanistic pathway can be postulated based on the well-established principles of N-nitrosation of secondary amines and heterocyclic compounds. This document provides a theoretical framework for this reaction, including a discussion of the requisite reagents and conditions, a summary of relevant synthetic data for the precursor molecule, and detailed diagrams to illustrate the proposed chemical transformations and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating purine (B94841) chemistry and the synthesis of novel nitroso compounds for potential applications in drug development.

Introduction

2,6-Dichloro-9H-purine is a critical intermediate in the synthesis of a wide array of biologically active purine derivatives, including antiviral and anticancer agents.[1][2][3] The introduction of a nitroso group at the N9 position to form this compound creates a molecule with potential for further functionalization and unique chemical reactivity. N-nitrosamines, the class of compounds to which this compound belongs, are typically formed by the reaction of a secondary amine with a nitrosating agent.[4][5][6] In the context of the purine ring system, the imino nitrogen at the 9-position of 2,6-dichloro-9H-purine can act as a nucleophile, analogous to a secondary amine, to initiate the nitrosation reaction.

Proposed Mechanism of Formation

The formation of this compound is proposed to proceed via an electrophilic substitution reaction at the N9 position of the purine ring. The key steps are outlined below:

Step 1: Formation of the Nitrosating Agent

The reaction is typically initiated by the in-situ formation of a potent nitrosating agent, most commonly the nitrosonium ion (NO⁺). This is achieved by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid, like hydrochloric acid (HCl).

NaNO₂ + HCl → HNO₂ + NaCl

HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺

Step 2: Nucleophilic Attack by the Purine Nitrogen

The N9 nitrogen of 2,6-dichloro-9H-purine, being part of an imidazole (B134444) ring, possesses a lone pair of electrons and can act as a nucleophile. It attacks the electrophilic nitrosonium ion.

Step 3: Deprotonation

The resulting intermediate is a positively charged species that is unstable. A weak base, such as water or the chloride ion, abstracts the proton from the N9 nitrogen to yield the final product, this compound.

Visualizing the Proposed Mechanism

The following diagram, generated using Graphviz, illustrates the proposed reaction pathway.

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Considerations and Data

Synthesis of 2,6-Dichloropurine (Precursor)

A common method for the synthesis of 2,6-dichloropurine involves the reaction of 2-amino-6-chloropurine (B14584) with a diazotizing agent in the presence of a chlorine source.[8]

Table 1: Summary of a Representative Synthesis of 2,6-Dichloropurine

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chloropurine | [8] |

| Reagents | Sodium nitrite, Hydrochloric acid | [8] |

| Solvent | Water | [8] |

| Reaction Temperature | 15-20 °C | [8] |

| Reaction Time | 1 hour | [8] |

| Yield | 70.6% (in solution) | [8] |

Proposed Experimental Protocol for this compound

Based on general nitrosation procedures, a plausible experimental workflow can be proposed.

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound would be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the purine ring and the absence of the N9-H proton.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the N-N=O stretching vibration, which is characteristic of N-nitroso compounds.

Conclusion

The formation of this compound is proposed to occur through a standard N-nitrosation mechanism involving the electrophilic attack of a nitrosonium ion on the N9 position of the 2,6-dichloropurine ring. While direct experimental evidence for this specific reaction is limited in the public domain, the proposed pathway is chemically sound and provides a strong basis for future experimental work. The synthesis and characterization of this compound could open new avenues for the development of novel purine-based therapeutics. Further research is warranted to validate this proposed mechanism and to explore the chemical and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosamine - Wikipedia [en.wikipedia.org]

- 7. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 8. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

Technical Guide: A Framework for Stability Assessment of 2,6-Dichloro-9-nitroso-9H-purine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific stability studies on 2,6-Dichloro-9-nitroso-9H-purine are not publicly available. This guide, therefore, provides a comprehensive framework and best-practice methodologies for conducting such stability assessments, based on established principles for novel pharmaceutical compounds and purine (B94841) derivatives.

Introduction

This compound is a substituted purine derivative of interest in medicinal chemistry and drug discovery. The stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy.[1][2] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and degradation products.[1][2] These studies are crucial for developing stable formulations, establishing appropriate storage conditions, and determining the shelf-life of a drug product.[1] This technical guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, in line with regulatory expectations set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]

Physicochemical Properties (Hypothetical)

A thorough understanding of the physicochemical properties of this compound is a prerequisite for designing stability studies. While experimental data is not available, Table 1 presents a hypothetical summary of key properties that should be determined.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Hypothetical Value/Method | Rationale/Instrumentation |

| Molecular Formula | C₅HN₄OCl₂ | Based on chemical structure |

| Molecular Weight | 219.98 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Typical for purine derivatives |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| pKa | To be determined | Potentiometric titration or UV-spectroscopy |

| Solubility | To be determined in various solvents | HPLC-UV or gravimetric analysis |

| LogP | To be determined | Shake-flask method or computational prediction |

Proposed Forced Degradation Studies

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][3] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[1]

Experimental Protocols

The following protocols outline the recommended stress conditions for this compound. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradation products that may not be relevant to real-time stability.[3]

3.1.1. Hydrolytic Stability

-

Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

-

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

3.1.2. Oxidative Stability

-

Objective: To assess the compound's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature.

-

Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analyze the samples by a stability-indicating HPLC method.

-

3.1.3. Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Methodology:

-

Expose the solid drug substance and a solution of the compound to a light source according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples at the end of the exposure period.

-

3.1.4. Thermal Stability

-

Objective: To evaluate the impact of high temperature on the solid drug substance.

-

Methodology:

-

Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) and under controlled humidity conditions (e.g., 75% RH).

-

Examine the sample at various time points (e.g., 1, 3, and 7 days).

-

Analyze the samples for degradation and changes in physical properties.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.[3]

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[4][5] A reversed-phase C18 column is often suitable for purine derivatives.

-

Method Development: Method development should focus on achieving adequate resolution between the parent peak and all degradant peaks. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the degradants, which can aid in their identification.

-

Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products, which is a critical step in structure elucidation.[4]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Summarizing Forced Degradation Data for this compound

| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Major Degradant (% Area) |

| 0.1 N HCl (60°C) | 0 | 100.0 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| 0.1 N NaOH (60°C) | 0 | 100.0 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| Photolytic | - | |||

| Thermal (80°C) | - |

Visualization of Workflows and Pathways

Diagrams are effective tools for visualizing experimental processes and potential degradation pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

References

2,6-Dichloro-9-nitroso-9H-purine Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 2,6-Dichloro-9-nitroso-9H-purine reference standard, a critical component in the quality control and safety assessment of pharmaceutical products. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analytical applications, and discusses its role in the detection and quantification of nitrosamine (B1359907) impurities.

Introduction

This compound is an N-nitroso derivative of 2,6-dichloropurine (B15474).[1] As a highly characterized reference material, it is essential for the development and validation of analytical methods aimed at identifying and quantifying trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] The presence of nitrosamines, which are classified as probable human carcinogens, is a significant concern for regulatory agencies such as the FDA and EMA, making accurate detection imperative for patient safety.[2][3] This reference standard enables laboratories to establish detection limits, ensure the accuracy of impurity level measurements, and maintain compliance with stringent regulatory requirements.[1]

Physicochemical Properties

The this compound reference standard is characterized by the following properties. The data presented is a synthesis of information from various suppliers and typical specifications for nitrosamine reference standards.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 9-Nitroso-2,6-dichloro-9H-purine |

| CAS Number | 2514773-56-7 |

| Molecular Formula | C₅HCl₂N₅O |

| Molecular Weight | 218.00 g/mol |

| Appearance | Typically a solid, color may vary |

| Purity | ≥98% (as specified by suppliers for reference standards)[4] |

| Solubility | Soluble in organic solvents such as DMSO and Methanol (B129727).[4] Solubility in aqueous solutions may be limited. |

| Storage Conditions | Long-term storage at 2-8°C in a tightly sealed container in a dry and well-ventilated place is recommended.[4][5] |

| Stability | Stability tests are conducted to determine the shelf life.[6] Store as recommended to ensure stability. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2,6-dichloropurine. The following protocols outline the synthesis of the precursor and its subsequent conversion to the nitroso derivative.

Synthesis of 2,6-Dichloropurine (Precursor)

The synthesis of 2,6-dichloropurine can be performed via the diazotization of 2-amino-6-chloropurine (B14584) followed by chlorination.[7]

Materials:

-

2-amino-6-chloropurine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Ethyl Acetate

-

Methanol

-

Ionic Liquid (e.g., 1,3-dimethylimidazolium (B1194174) chloride)[8]

Protocol:

-

In a suitable reaction vessel, suspend 2-amino-6-chloropurine in an ionic liquid and concentrated hydrochloric acid.[8]

-

Cool the mixture to a low temperature (e.g., 10°C) with constant stirring.[8]

-

Slowly add a solution of sodium nitrite to the reaction mixture to initiate diazotization.[8] Maintain the temperature and stir for a designated period (e.g., 2 hours).[8]

-

Upon completion of the reaction, extract the crude product using an organic solvent such as ethyl acetate.[8]

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the crude 2,6-dichloropurine by recrystallization from a suitable solvent like methanol to yield the final product.[8]

Nitrosation of 2,6-Dichloropurine

The introduction of the nitroso group at the N9 position can be achieved using a nitrosating agent such as tert-butyl nitrite (TBN) or sodium nitrite under acidic conditions.[9][10]

Materials:

-

2,6-Dichloropurine

-

Nitrosating agent (e.g., tert-butyl nitrite or sodium nitrite)

-

An appropriate solvent (if not solvent-free)

-

Acid (if using sodium nitrite)

Protocol (General procedure based on nitrosation of secondary amines):

-

Dissolve or suspend 2,6-dichloropurine in a suitable reaction vessel.

-

If using sodium nitrite, acidify the reaction mixture to generate nitrous acid in situ.

-

Add the nitrosating agent (e.g., tert-butyl nitrite) to the reaction mixture. The reaction may be performed under solvent-free conditions.[9]

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification may be achieved through crystallization or chromatography.

Analytical Applications

The primary application of the this compound reference standard is in the quantitative analysis of nitrosamine impurities in pharmaceutical products, typically using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (MS/MS) or a UV detector.[3]

Experimental Protocol: Quantification of Nitrosamine Impurities by HPLC

This protocol provides a general framework for the use of this compound as a reference standard in an HPLC-based analytical method.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or MS/MS detector.

-

A suitable reversed-phase HPLC column (e.g., C18).

Reagents and Materials:

-

This compound reference standard

-

Methanol or Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other appropriate mobile phase modifier)

-

Drug substance or product sample for analysis

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

Accurately weigh the drug substance or product sample.

-

Dissolve the sample in a suitable diluent, which may be the same as the mobile phase.

-

The sample may require further extraction or clean-up steps to remove interfering matrix components.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. A typical mobile phase for nitrosamine analysis consists of a gradient of water and acetonitrile with a small amount of formic acid.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared calibration standards, starting with the lowest concentration, to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Run a blank injection (diluent only) to ensure the absence of system contamination.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms based on its retention time.

-

Integrate the peak areas of the calibration standards and plot them against their corresponding concentrations to create a calibration curve.

-

Determine the concentration of the nitrosamine impurity in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound reference standard.

Analytical Workflow

References

- 1. veeprho.com [veeprho.com]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naarini [admin.naarini.com]

- 5. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 6. Customized Reference Standards for Nitrosamine Impurities [tarosdiscovery.com]

- 7. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Genotoxic Potential of Purine-Based Nitrosamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the genotoxic potential of purine-based nitrosamines and other N-nitroso compounds that exert their effects through the alkylation of purine (B94841) bases in DNA. N-nitrosamines are a class of potent mutagens and carcinogens that require metabolic activation to become reactive.[1][2][3] Their genotoxicity is a significant concern in the pharmaceutical industry, particularly with the recent detection of nitrosamine (B1359907) impurities in various drug products.[1][4][5][6] This document details the mechanisms of action, summarizes quantitative data from key genotoxicity assays, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.

Mechanism of Genotoxicity: DNA Alkylation and Repair

The genotoxicity of most N-nitroso compounds is not direct; they are pro-carcinogens that require metabolic activation to exert their effects.[3][7][8] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[7][8][9]

The activation pathway begins with the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group).[1][7] This creates an unstable intermediate that spontaneously decomposes, ultimately forming a highly reactive electrophilic species, a diazonium ion.[1][3] This ion is a powerful alkylating agent that can attack nucleophilic centers in DNA.[1][3][10]

Purine bases, particularly guanine (B1146940) and adenine, are major targets for alkylation by these reactive metabolites.[11] The most significant DNA adducts formed include 7-methylguanine (B141273) (7-mG), O6-methylguanine (O6-mG), 1-methyladenine, and 3-methyladenine.[8][11][12] Of these, O6-alkylguanine is considered one of the most mutagenic lesions, as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1][12]

Cells possess several DNA repair pathways to counteract the damaging effects of alkylation.[1][3][13] These include:

-

Base Excision Repair (BER): This pathway removes damaged bases, including some methylated purines.[1][3]

-

Direct Reversal Repair: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from O6-alkylguanine, restoring the correct base structure.[1][3][13]

-

Nucleotide Excision Repair (NER): This pathway can remove bulky adducts that distort the DNA helix.[1][3]

If this DNA damage is not repaired before cell division, it can lead to mutations, chromosomal damage, and ultimately, cancer.[9]

Mechanism of N-Nitrosamine Genotoxicity.

Quantitative Genotoxicity Data

The genotoxic potential of nitrosamines is evaluated using a battery of in vitro and in vivo tests. The following tables summarize quantitative data for several well-studied nitrosamines known to cause DNA damage through alkylation.

Table 1: In Vitro Micronucleus Test Data in Human TK6 Cells

The micronucleus test assesses chromosomal damage. A positive result indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

| Compound | Metabolic Activation | Concentration Range Tested | Lowest Effective Concentration (LEC) for Micronucleus Induction | Fold Increase at LEC | Reference |

| N-nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 cells | 1 - 100 µM | 100 µM | ~2.6-fold | [14] |

| N-nitroso-N-methyl-4-aminobutanoic acid (NMBA) | CYP2A6-expressing TK6 cells | 1 - 100 µM | 100 µM | ~2.0-fold | [14] |

| N-nitrosomethylphenylamine (NMPA) | CYP2A6-expressing TK6 cells | 0.1 - 10 µM | 2.5 µM | ~2.0-fold | [14] |

| N-nitroso-nortriptyline | Hamster Liver S9 | 1 - 100 µM | ~10 µM | Not specified | [15] |

| N-nitroso-fluoxetine | Hamster Liver S9 | 10 - 300 µM | ~100 µM | Not specified | [15] |

| N-nitroso-duloxetine | Hamster Liver S9 | 3 - 300 µM | ~30 µM | Not specified | [15] |

Table 2: In Vitro DNA Damage (Comet Assay) Data

The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. The percentage of DNA in the "comet tail" is proportional to the amount of DNA damage.

| Compound | Cell System | Exposure Time | Concentration Range Tested | Lowest Effective Concentration (LEC) for DNA Damage | Reference |

| N-nitrosodimethylamine (NDMA) | 3D HepaRG Spheroids | 24 h | 1 - 1000 µM | 1000 µM | [16] |

| N-nitrosodiethylamine (NDEA) | 3D HepaRG Spheroids | 24 h | 1 - 1000 µM | 1000 µM | [16] |

| N-nitrosodibutylamine (NDBA) | 3D HepaRG Spheroids | 24 h | 1 - 1000 µM | 1000 µM | [16] |

| N-nitrosomethylphenylamine (NMPA) | 3D HepaRG Spheroids | 24 h | 0.1 - 100 µM | 10 µM | [16] |

| N-nitrosodimethylamine (NDMA) | Primary Human Hepatocytes | 24 h | 0.1 - 10 mM | 1 mM | [17] |

| N-nitrosodiethylamine (NDEA) | Primary Human Hepatocytes | 24 h | 0.1 - 10 mM | 1 mM | [17] |

Table 3: In Vivo Genotoxicity Data

In vivo assays provide data on genotoxicity in a whole-animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).

| Compound | Assay | Species | Route of Administration | Lowest Effective Dose | Endpoint | Reference |

| N-nitrosodimethylamine (NDMA) | Micronucleus Test | Rat | Oral | 1000 mg/kg (single dose) | Micronucleus formation in hepatocytes | [7] |

| N-nitrosodimethylamine (NDMA) | DNA Single-Strand Breaks | Rat | Oral | 2 mg/kg | DNA damage in lung and kidney | [18][19] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of genotoxicity. Below are outlines for key assays.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations. An "enhanced" protocol is often recommended for nitrosamines to improve sensitivity.[4][20]

-

Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in bacteria, restoring their ability to synthesize an essential amino acid and thus to grow on a minimal medium.

-

Strains: S. typhimurium strains TA100 and TA1535 are particularly sensitive to mutagens causing base-pair substitutions, which is a common outcome of purine alkylation.[21][22] E. coli strain WP2uvrA(pKM101) is also recommended.[21][22]

-

Metabolic Activation: Most nitrosamines are not mutagenic without metabolic activation.[7] An exogenous metabolic activation system, typically a liver homogenate fraction (S9) from induced rodents, is required. For nitrosamines, hamster liver S9 (at 10% or 30% concentration) is often more effective than rat liver S9.[15][20][21]

-

Procedure (Pre-incubation Method):

-

The test compound, bacterial culture, and S9 mix (if required) are incubated together at 37°C for a short period (e.g., 20-30 minutes).[21][22]

-

This mixture is then combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (his+ or trp+) is counted.

-

A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

-

Ames Test Workflow for Nitrosamines.

In Vitro Micronucleus Assay

This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Principle: The assay identifies substances that cause chromosomal damage in cultured mammalian cells.

-

Cell Lines: Human lymphoblastoid TK6 cells are commonly used.[6][7][15] Metabolically competent cells like HepaRG, or TK6 cells engineered to express specific CYP enzymes, can also be used to assess genotoxicity without an external S9 mix.[6][14][16]

-

Procedure:

-

Cells are exposed to the test compound for a short period (e.g., 4 hours with S9) or a longer period (e.g., 24 hours without S9).[7][14]

-

After exposure, cells are allowed to recover and divide. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

-

Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., SYTOX Green).[23]

-

Micronuclei are scored in binucleated cells using microscopy or high-throughput flow cytometry.[14][23]

-

A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity is also measured to ensure that observed effects are not due to cell death.[15]

-

Comet Assay (Single-Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks and alkali-labile sites in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a slide, lysed to remove membranes and proteins, leaving DNA-containing nucleoids. During electrophoresis at high pH, broken DNA fragments migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.[24]

-

Procedure:

-

Cells (e.g., primary hepatocytes, HepaRG) are exposed to the test compound.[16][17]

-

A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

-

The slide is immersed in a cold lysing solution (high salt, detergent) to form nucleoids.

-

The slide is then placed in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks.

-

Electrophoresis is performed.

-

The slide is neutralized and stained with a fluorescent DNA dye.

-

Comets are visualized and scored using fluorescence microscopy and image analysis software. The primary endpoint is the percentage of DNA in the tail (% Tail DNA).[16][17]

-

-

Modification for Specific Lesions: The assay can be modified by including lesion-specific enzymes, such as formamidopyrimidine-DNA glycosylase (FPG), which recognizes and cuts DNA at sites of oxidized purines, to detect specific types of DNA damage.[25][26]

Comet Assay Experimental Workflow.

Conclusion

Purine-based nitrosamines and related N-nitroso compounds represent a significant class of genotoxic agents. Their potential to form mutagenic DNA adducts, particularly on guanine bases, following metabolic activation is well-established. A comprehensive assessment of their genotoxic risk requires a battery of in vitro and in vivo assays, including the enhanced Ames test, micronucleus assay, and comet assay. Understanding the underlying mechanisms of metabolic activation, DNA alkylation, and cellular repair is critical for interpreting test results and ensuring the safety of pharmaceutical products. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the evaluation and control of these potent genotoxic impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities - GenEvolutioN [genevolution.fr]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hesiglobal.org [hesiglobal.org]

- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-purine methylation in hepatic chromatin following exposure to dimethylnitrosamine or methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]

- 14. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. zenodo.org [zenodo.org]

- 25. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

In Vitro Profiling of 2,6-Disubstituted Purine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Their structural similarity to endogenous purines allows them to interfere with key cellular processes such as DNA replication, RNA synthesis, and signaling pathways, leading to outcomes like cytotoxicity in cancer cells. The 2,6-disubstituted purine scaffold is a particularly "privileged" structure in medicinal chemistry, offering a versatile platform for synthesizing compounds with a wide range of biological activities. Modifications at the C2, C6, and N9 positions of the purine ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the in vitro studies of 2,6-dichloropurine (B15474) and its derivatives, compounds that serve as crucial precursors and comparators for novel analogs such as the theoretical 2,6-Dichloro-9-nitroso-9H-purine. The methodologies, data, and mechanistic insights presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation purine-based therapeutics. While specific data for the 9-nitroso derivative is not available in public literature, this guide provides the essential context and experimental framework for its future investigation.

Data Presentation: Cytotoxicity of 2,6-Disubstituted Purine Analogs

The cytotoxic activity of various 2,6-disubstituted purine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, in this case, cell growth. The data from several studies are summarized below to facilitate comparison.

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine | Not Specified | Not Specified | [1] |

| 2 | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | Single-digit µM | [2] |

| 3 | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | Single-digit µM | [2] |

| 4 | 2,6-dichloro-9-octyl-9H-purine | Not Specified | Not Specified | [1] |

| 5 | 6-(4-(4-trifluoromethylphenyl)piperazine) analog | Huh7 (Liver) | 0.08 - 0.13 | [3] |

| 6 | 6-(4-(3,4-dichlorophenyl)piperazine) analog | HepG2 (Liver) | < 0.1 - 0.13 | [3] |

Note: "Not Specified" indicates that the specific cell lines and/or IC₅₀ values were not detailed in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments cited in the literature for evaluating purine analogs.

Synthesis of 2,6-Dichloro-9-Substituted Purines (General Procedure)

This protocol describes a common method for the N9-alkylation of 2,6-dichloropurine.[1]

-

Reaction Setup: Suspend 2,6-dichloro-9H-purine (1.0 equivalent), the desired alkyl halide (1.5 equivalents), and potassium carbonate (K₂CO₃, 3.0 equivalents) in dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours.

-

Work-up: Filter the suspension to remove inorganic salts.

-

Purification: Remove the solvent from the filtrate under vacuum. Purify the crude product by column chromatography on silica (B1680970) gel.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., purine analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanistic Visualizations

Purine analogs often exert their cytotoxic effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The following diagrams, generated using Graphviz, illustrate these key signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the typical workflow for evaluating the cytotoxic potential of newly synthesized purine analogs.

Intrinsic Apoptosis Signaling Pathway

Many anticancer agents, including purine derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7][8]

G2/M Cell Cycle Arrest Pathway

Purine analogs can also cause cell cycle arrest, preventing cancer cells from progressing through mitosis. This is often mediated by the inhibition of cyclin-dependent kinases (CDKs).[9][10]

Conclusion

The 2,6-disubstituted purine scaffold is a fertile ground for the discovery of novel anticancer agents. The in vitro data for 2,6-dichloropurine and its derivatives demonstrate potent cytotoxic activity across various cancer cell lines, often mediated by the induction of apoptosis or cell cycle arrest. The experimental protocols and mechanistic pathways detailed in this guide provide a robust framework for the continued investigation of this chemical class. Future work, including the synthesis and evaluation of novel derivatives like this compound, will be essential to further elucidate the structure-activity relationships and therapeutic potential of these promising compounds. This foundational knowledge is critical for guiding the rational design of more effective and selective cancer therapies.

References

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]

- 10. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Forced Degradation Studies of 2,6-Dichloro-9-nitroso-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to identify potential degradation products.[1] This process is essential for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[1][2] This guide provides a technical overview of the core principles and methodologies for conducting forced degradation studies on 2,6-Dichloro-9-nitroso-9H-purine, a purine (B94841) derivative of interest in pharmaceutical research. While specific degradation data for this compound is not publicly available, this document outlines the standard procedures and expected outcomes based on established principles of forced degradation.

Core Objectives of Forced Degradation Studies

The primary goals of performing forced degradation studies on this compound would be:

-

To identify the likely degradation products under various stress conditions.

-

To understand the degradation pathways and mechanisms.

-

To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

-

To aid in the formulation and packaging development to enhance the stability of the drug product.

A well-designed forced degradation study aims for a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being excessively complex.[3]

Experimental Protocols

A comprehensive forced degradation study of this compound would involve subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. The following are detailed, generalized protocols for these key experiments.

1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution to a solution of 0.1 N hydrochloric acid.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Prepare a stock solution of this compound as described above.

-

Transfer an aliquot of the stock solution to a solution of 0.1 N sodium hydroxide.

-

Reflux the solution at 60°C for specified time intervals.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

-

Analyze the samples using HPLC.

-

-

Neutral Hydrolysis:

-

Prepare a stock solution of this compound.

-

Transfer an aliquot to high-purity water.

-

Reflux the solution at 60°C for specified time intervals.

-

At each time point, withdraw a sample and dilute for analysis.

-

Analyze the samples using HPLC.

-

2. Oxidative Degradation

-

Prepare a stock solution of this compound.

-

Transfer an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature and protect it from light for specified time intervals.

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

-

Analyze the samples using HPLC.

3. Photolytic Degradation

-

Expose a solid sample of this compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

At the end of the exposure period, dissolve the solid sample and dilute the solution sample for analysis.

-

Analyze the samples and the control using HPLC.

4. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).

-

At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

Analyze the samples using HPLC.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ||

| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | ||

| Neutral Hydrolysis | Water | 24 hours | 60°C | ||

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ||

| Photolytic | 1.2 million lux hours | Ambient | Ambient | ||

| Thermal (Solid) | - | 7 days | 70°C |

Note: The values in this table are placeholders as no specific experimental data is publicly available.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Workflow for forced degradation studies.

Potential Degradation Pathway

The degradation pathway for a nitroso-purine derivative under hydrolytic conditions could potentially involve the cleavage of the N-nitroso group. The following diagram illustrates a hypothetical degradation pathway.

Hypothetical acidic degradation pathway.

Forced degradation studies are an indispensable tool in pharmaceutical development. For a molecule like this compound, these studies would provide crucial information about its stability profile, potential degradation products, and degradation mechanisms. The outlined experimental protocols and data presentation format provide a robust framework for conducting and documenting such a study. The insights gained would be instrumental in the development of a stable and safe drug product, as well as in fulfilling regulatory requirements for stability testing. While specific data for this compound is not available, the principles and methodologies described here represent the current best practices in the field.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dichloro-9-nitroso-9H-purine

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and proposed protocols for the detection and quantification of 2,6-Dichloro-9-nitroso-9H-purine. Due to the limited availability of specific analytical methods for this compound, the protocols described herein are based on established methods for structurally related compounds, including dichloropurines and nitrosated molecules. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. These methods are crucial for monitoring the presence of this potential impurity in pharmaceutical ingredients and for its characterization in research settings.

Introduction

This compound is a derivative of the purine (B94841) family, characterized by the presence of two chlorine atoms and a nitroso group. The analysis of such compounds is of significant interest in drug development and safety assessment due to the potential for mutagenic and carcinogenic properties often associated with nitrosamine (B1359907) impurities. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of this compound. This application note details proposed methodologies for the analysis of this compound in various matrices.

Analytical Methodologies

Two primary analytical methods are proposed for the detection and quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quantification at moderate concentration levels.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection and confirmation of the analyte's identity.

Quantitative Data Summary

The following tables summarize the hypothetical yet expected performance characteristics of the proposed analytical methods for this compound. These values are based on typical performance for similar analytes and should be validated experimentally.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time (t R ) | 7.5 ± 0.3 min |

| Linearity (r²) | > 0.998 |

| Linear Range | 0.5 - 150 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 97 - 103% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time (t R ) | 4.2 ± 0.2 min |

| Linearity (r²) | > 0.999 |

| Linear Range | 0.01 - 100 ng/mL |

| Limit of Detection (LOD) | 0.005 ng/mL |

| Limit of Quantification (LOQ) | 0.01 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocols

Protocol 1: HPLC-UV Analysis

Objective: To quantify this compound using HPLC with UV detection.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration within the linear range.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in the same diluent as the sample.

-

Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range.

Protocol 2: LC-MS/MS Analysis

Objective: For sensitive and selective detection and quantification of this compound.

Materials and Reagents:

-

As per HPLC-UV protocol, using LC-MS grade solvents and reagents.

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Precursor Ion (Q1): [M+H]⁺ (m/z calculated for C₅H₂Cl₂N₅O⁺)

-

Product Ions (Q3): To be determined by infusion of the reference standard. Likely fragments would involve the loss of the nitroso group (-NO) or chlorine atoms.

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Sample and Standard Preparation:

-

Similar to the HPLC-UV protocol, but with dilutions to achieve concentrations within the ng/mL range.

Visualizations

LC-MS/MS method for 2,6-Dichloro-9-nitroso-9H-purine analysis

An LC-MS/MS method for the sensitive and selective quantification of 2,6-Dichloro-9-nitroso-9H-purine has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the analysis of this compound in various matrices, such as pharmaceutical formulations and biological samples, after appropriate validation.

Introduction

This compound is a purine (B94841) derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various applications, including impurity profiling, stability studies, and pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1][2] This application note describes a robust LC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., an isotopically labeled analog or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., drug product placebo, blank plasma)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.[3]

Sample Preparation

The following protocol describes a generic sample preparation procedure based on protein precipitation, which is suitable for biological matrices.[4] Adjustments may be necessary for other sample types.

-

Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the working internal standard solution.

-

Vortexing: Vortex the mixture for 10 seconds.

-

Protein Precipitation: Add 300 µL of cold acetonitrile.[4]

-

Vortexing: Vortex vigorously for 1 minute to precipitate proteins.[4]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. Hypothetical values are provided in Table 1.

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Optimized MS/MS Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 218.9 | 188.9 | 100 | 20 |

| Internal Standard (IS) | User Defined | User Defined | 100 | User Defined |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 0.1 | 0.005 |

| 0.5 | 0.024 |

| 1.0 | 0.051 |

| 5.0 | 0.252 |

| 10.0 | 0.508 |

| 50.0 | 2.540 |

| 100.0 | 5.120 |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Equation | y = 0.051x + 0.001 |

Table 3: Method Validation Data

| QC Level | Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |

| LLOQ | 0.1 | < 15% | 85 - 115% |

| Low | 0.3 | < 10% | 90 - 110% |

| Medium | 8.0 | < 10% | 90 - 110% |

| High | 80.0 | < 10% | 90 - 110% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The described sample preparation, chromatography, and mass spectrometry conditions provide a solid foundation for the sensitive and selective determination of this compound in various matrices. The method is suitable for use in regulated environments, provided that it is fully validated according to the relevant guidelines.

References

Application Notes and Protocols for the Detection of 2,6-Dichloro-9-nitroso-9H-purine in Pharmaceuticals